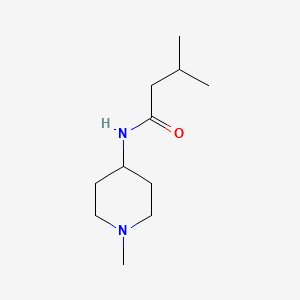
3-methyl-N-(1-methyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MPBD has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
Mecanismo De Acción
3-methyl-N-(1-methyl-4-piperidinyl)butanamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, this compound can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. It has been found to increase the levels of dopamine in the brain, which can lead to feelings of euphoria and pleasure. This compound has also been found to increase the levels of norepinephrine and serotonin in the brain, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its unique mechanism of action, which makes it a valuable tool for studying the central nervous system. This compound has also been found to produce consistent and reliable results in lab experiments. The limitations of using this compound in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. This compound is also a psychoactive substance, which means that it must be handled with care to avoid accidental exposure.
Direcciones Futuras
There are many future directions for the study of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of new drugs that target the dopamine system in the brain. This compound has been found to be a valuable tool for studying the effects of drugs on the brain, and this research could lead to the development of new treatments for addiction and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to a better understanding of the mechanisms of addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 3-methylbutanoyl chloride with 1-methyl-4-piperidone in the presence of a base. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system. This compound has been used in studies on the effects of drugs on the brain, as well as in studies on the neurobiology of addiction.
Propiedades
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

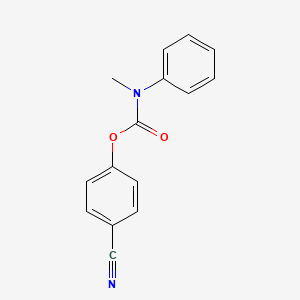
![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
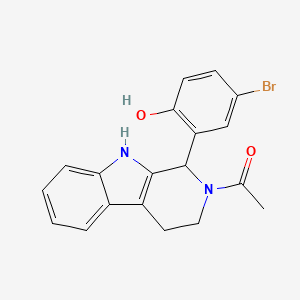
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
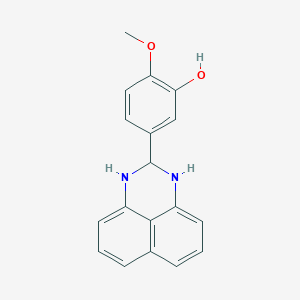
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
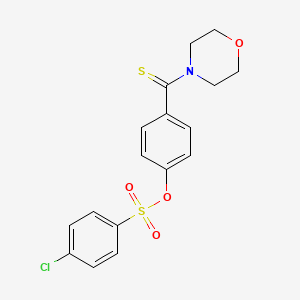

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)